1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
CAS No.: 136994-86-0
Cat. No.: VC17175296
Molecular Formula: C15H11ClN2S
Molecular Weight: 286.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136994-86-0 |
|---|---|
| Molecular Formula | C15H11ClN2S |
| Molecular Weight | 286.8 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
| Standard InChI | InChI=1S/C15H11ClN2S/c16-11-5-3-4-10(8-11)15-18-13-7-2-1-6-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
| Standard InChI Key | FBYKUBSWTGLUOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-(3-chlorophenyl)-1,3-dihydro- thiazolo[3,4-a]benzimidazole, reflects its fused bicyclic system. The benzimidazole moiety (a benzene fused to an imidazole ring) is linked to a thiazole ring at the [3,4-a] position, while a 3-chlorophenyl group is attached to the nitrogen atom at position 1. Key structural identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)Cl |
| InChI Key | FBYKUBSWTGLUOJ-UHFFFAOYSA-N |
| XLogP3-AA (Predicted) | 4.2 |
The chlorophenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.
Synthetic Methodologies
Condensation and Cyclization
The synthesis of 1-(3-chlorophenyl)-3H- thiazolo[3,4-a]benzimidazole typically involves multi-step reactions starting from benzimidazole precursors. A common route includes:
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Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives.
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Thiazole Ring Construction: Reaction with thiourea or thioamides in the presence of Lewis acids (e.g., ) to form the thiazole ring.
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Chlorophenyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3-chlorophenyl group.
A one-pot synthesis strategy, as reported for analogous thiazolobenzimidazolones, could theoretically improve yields by minimizing intermediate isolation .
Challenges in Purification
Due to the compound’s low solubility in polar solvents, chromatographic purification often requires non-aqueous systems (e.g., chloroform/acetone mixtures) . Recrystallization from dimethylformamide (DMF) or dichloromethane (DCM) may further enhance purity.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Predicted LogP values (~4.2) suggest moderate lipophilicity, favoring blood-brain barrier penetration but potentially limiting aqueous solubility. Prodrug strategies (e.g., phosphate esterification) may address this limitation.
Metabolic Stability
The thiazole and benzimidazole rings are susceptible to cytochrome P450-mediated oxidation. Structural modifications, such as fluorination or methyl group incorporation, could reduce first-pass metabolism .
Future Directions and Challenges
Target Identification
High-throughput screening against kinase libraries or parasitic proteomes is critical to elucidating the compound’s mechanism of action. Computational models predict strong affinity for EGFR and VEGFR-2 kinases.
Formulation Development
Nanoencapsulation using poly(lactic-co-glycolic acid) (PLGA) nanoparticles could improve bioavailability and reduce dosing frequency.
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